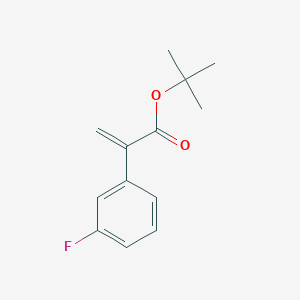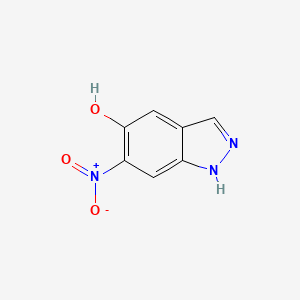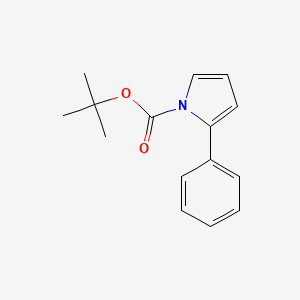![molecular formula C10H8Br2N2O2 B13656664 Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dibromo substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyridine Ring: The brominated pyrazole is then reacted with a suitable pyridine precursor under cyclization conditions to form the fused pyrazolopyridine ring system.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
化学反应分析
Types of Reactions
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substituted Pyrazolopyridines: Products with various substituents replacing the bromine atoms.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the pyrazolopyridine ring.
科学研究应用
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
作用机制
The mechanism of action of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, which can alter their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility and reactivity .
属性
分子式 |
C10H8Br2N2O2 |
|---|---|
分子量 |
347.99 g/mol |
IUPAC 名称 |
ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
InChI 键 |
UHJHWOZAKTYQTK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
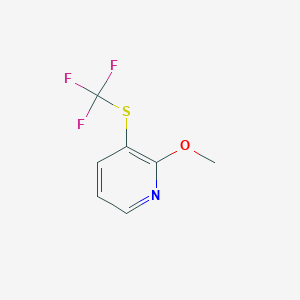
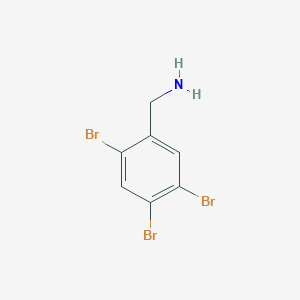
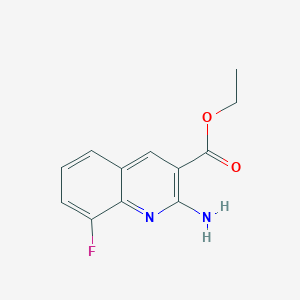
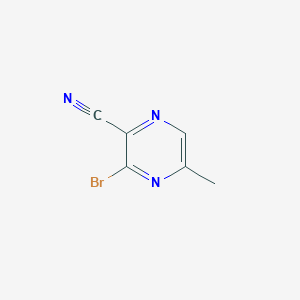
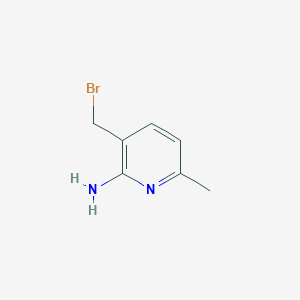
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
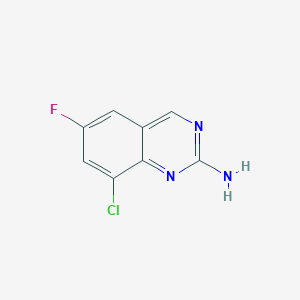
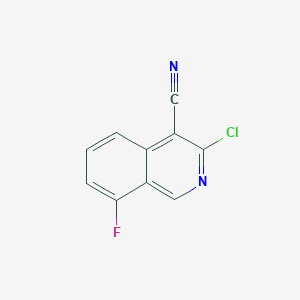
![2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
